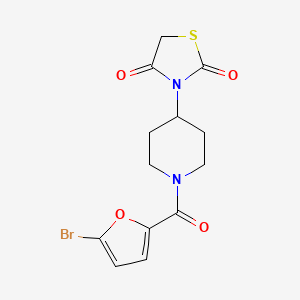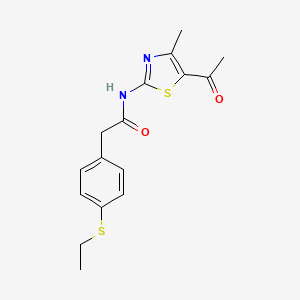
(Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one, also known as DMAPD-d5, is a deuterated analog of DMAPD, which is a small molecule that has been reported to exhibit anti-inflammatory and anti-cancer properties. DMAPD-d5 is a useful tool in studying the mechanism of action of DMAPD and its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one involves the inhibition of the activation of NF-κB through the inhibition of the activity of the IκB kinase (IKK) complex. This leads to the suppression of the expression of pro-inflammatory genes and the induction of autophagy.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-cancer properties in various in vitro and in vivo studies. It has been shown to suppress the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and to induce the expression of anti-inflammatory cytokines, such as IL-10. This compound has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one in lab experiments is its high level of deuterium incorporation, which allows for accurate and precise measurements of its effects on biological systems. However, one limitation is the cost of synthesizing deuterated compounds, which can be expensive and time-consuming.
Zukünftige Richtungen
There are several future directions for the study of (Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one and its potential therapeutic applications. One direction is the development of this compound analogs with improved potency and selectivity for specific targets. Another direction is the investigation of the effects of this compound on other cellular processes, such as DNA damage repair and cell cycle regulation. Additionally, the use of this compound in combination with other anti-cancer agents may enhance its therapeutic potential.
Synthesemethoden
(Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one can be synthesized through a multistep synthesis process involving the deuteration of the phenyl ring of DMAPD. The synthesis involves the use of deuterated reagents and solvents to obtain a final product with high levels of deuterium incorporation.
Wissenschaftliche Forschungsanwendungen
(Z)-3-(Dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one has been used in various scientific studies to investigate the mechanism of action of DMAPD and its potential therapeutic applications. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to induce autophagy, a cellular process that helps to maintain cellular homeostasis and prevent the development of cancer.
Eigenschaften
IUPAC Name |
(Z)-3-(dimethylamino)-1-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8-/i3D,4D,5D,6D,7D |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTKDPINCSJXAA-BWNKSNJGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)/C=C\N(C)C)[2H])[2H] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

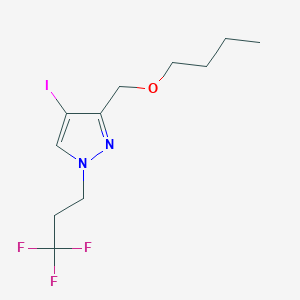
![1,3-dimethyl-5-(5-methylthiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2479760.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2479761.png)
![2-Methyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-3-(3,4,5-trimethylpyrazol-1-yl)propan-1-one](/img/structure/B2479762.png)
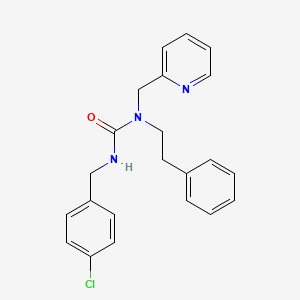
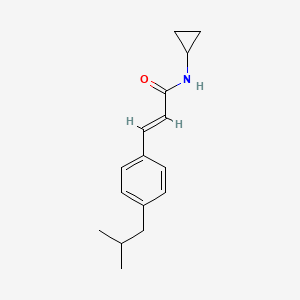
![1-[(4-Methoxyphenyl)methylene]-3-thioxoxpyrazolidinium inner salt](/img/structure/B2479767.png)
![tert-Butyl 1-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2479768.png)
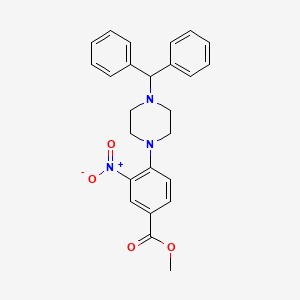
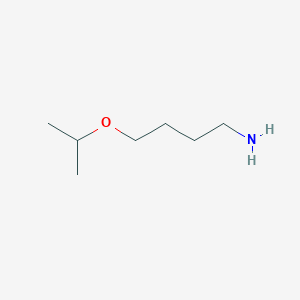
![ethyl 2-(2-((5-((2-(4-methoxyphenyl)acetamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2479772.png)
![6-Chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole](/img/structure/B2479778.png)
